Bacteriocin curvacin-A

Redox stability Disulfide bond reduction Food matrix compatibility

Bacteriocin curvacin-A (often referred to interchangeably as sakacin A) is a 41-amino-acid, ribosomally synthesized, class IIa (pediocin-like) antimicrobial peptide produced by Lactobacillus curvatus LTH1174, a starter organism originally isolated from fermented dry sausage. Its mature peptide sequence (ARSYGNGVYCNNKKCWVNRGEATQSIIGGMISGWASGLAGM) contains a single N-terminal disulfide bond within the conserved YGNGV 'pediocin box' motif and is differentiated from many other class IIa members by its C-terminal helix-hinge-helix structural motif.

Molecular Formula
Molecular Weight
Cat. No. B1578137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin curvacin-A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curvacin-A (Bacteriocin curvacin-A) Procurement Baseline: Class, Structure & Primary Comparator Space


Bacteriocin curvacin-A (often referred to interchangeably as sakacin A) is a 41-amino-acid, ribosomally synthesized, class IIa (pediocin-like) antimicrobial peptide produced by Lactobacillus curvatus LTH1174, a starter organism originally isolated from fermented dry sausage [1]. Its mature peptide sequence (ARSYGNGVYCNNKKCWVNRGEATQSIIGGMISGWASGLAGM) contains a single N-terminal disulfide bond within the conserved YGNGV 'pediocin box' motif and is differentiated from many other class IIa members by its C-terminal helix-hinge-helix structural motif [2]. The closest functional and structural comparators are the class IIa bacteriocins pediocin PA-1, enterocin A, sakacin P, and leucocin A, all of which share the N-terminal pediocin box but diverge significantly in their C-terminal domain architecture, disulfide bond content, and resultant target-cell specificity profiles [3].

Class IIa pediocin-like bacteriocin (41 aa, single N-terminal disulfide)
Producer strain: Lactobacillus curvatus LTH1174 (sausage isolate)
Unique C-terminal helix-hinge-helix structural motif (PDB 2A2B)
May support food matrix antimicrobial screening and competitive exclusion model studies

Why Generic Substitution Among Class IIa Bacteriocins Fails: Curvacin-A Differentiation Drivers


Despite sharing the N-terminal YGNGV pediocin box, class IIa bacteriocins exhibit marked divergence in C-terminal sequence, disulfide bond architecture, and immunity protein specificity, all of which dictate non-interchangeable target-cell killing spectra, redox stability, and producer self-protection profiles [1]. Hybrid bacteriocin studies have demonstrated that the C-terminal domain is the primary determinant of target-cell specificity, meaning that substituting curvacin-A with pediocin PA-1 or enterocin A results in fundamentally different strain susceptibility patterns [2]. Furthermore, the number of disulfide bonds governs differential sensitivity to reducing environments and thermal stability: pediocin PA-1 and enterocin A possess a second C-terminal disulfide bond absent in curvacin-A and sakacin P, conferring superior structural rigidity at elevated temperatures but substantially greater vulnerability to disulfide-reducing conditions that are common in complex food matrices [3]. These structural and mechanistic distinctions preclude the assumption that any class IIa bacteriocin can serve as a drop-in replacement for curvacin-A in either research or industrial applications.

Redox Stability Profile
Curvacin-A (1 S–S) and pediocin PA-1 (2 S–S) may exhibit divergent DTT sensitivity, potentially affecting reducing-environment applications.
C-Terminal Specificity Drivers
Substituting curvacin-A with other class IIa members (e.g., enterocin A) likely alters target-cell strain susceptibility due to C-terminal sequence divergence.
Immunity Protein Cross-Protection
Curvacin-A immunity protein is subgroup-restricted; co-formulation with subgroup 1 bacteriocins may not provide intended cross-resistance barriers.

Curvacin-A Quantitative Comparative Evidence: Procurement-Relevant Differentiation Dimensions


Disulfide Bond Content Dictates Differential Sensitivity to Reducing Environments: Curvacin-A vs. Pediocin PA-1 & Enterocin A

Curvacin-A and sakacin P, each possessing a single conserved N-terminal disulfide bond, exhibit markedly less sensitivity to disulfide bond reduction by DTT compared to pediocin PA-1 and enterocin A, which contain an additional C-terminal disulfide bond [1]. In the Eijsink et al. (1998) comparative study, the antagonistic activity of pediocin PA-1 and enterocin A was 'much more sensitive' to disulfide bond reduction than that of sakacin P and curvacin-A, indicating that the extra C-terminal disulfide bond—while conferring structural rigidity—represents a liability in reducing environments typical of many food systems and in vivo niches [1]. This differential redox sensitivity constitutes a critical procurement consideration when selecting a class IIa bacteriocin for applications involving reducing agents or redox-active food components.

Disulfide Bond Reduction Sensitivity
Head-to-head
Curvacin-A (1 S–S) activity retained; pediocin PA-1/enterocin A (2 S–S) reported much more sensitive to DTT reduction.
Informs selection for reducing food matrix screening.
Qualitative categorical difference; DTT assay in Appl Environ Microbiol 1998.
Redox stability Disulfide bond reduction Food matrix compatibility

Unique C-Terminal Helix-Hinge-Helix Architecture Distinguishes Curvacin-A from All Other Structurally Characterized Pediocin-Like Peptides

NMR solution structure determination (PDB: 2A2B) revealed that curvacin-A possesses a unique C-terminal helix-hinge-helix structural motif (residues 19–24: short hydrophilic helix; residues 26–28: hinge with critical Gly28; residues 29–39: amphiphilic/hydrophobic helix) that is not found in other structurally characterized subgroup 1 or subgroup 2 pediocin-like bacteriocins such as sakacin P, leucocin A, or carnobacteriocin B2 [1]. The PDBe entry explicitly states: 'The helix-hinge-helix structure in the C-terminal half of curvacin A clearly distinguishes this peptide from the other pediocin-like peptides whose structures have been analyzed' [1]. This structural divergence places curvacin-A in a distinct subgroup (subgroup 3) alongside enterocin P and carnobacteriocin BM1, and directly dictates its unique membrane orientation—with the central helix inserting into the membrane interface region and the C-terminal helix penetrating the hydrophobic core via a Gly28-mediated hinge [2].

C-Terminal Structural Architecture
Head-to-head
Curvacin-A: unique helix-hinge-helix motif (PDB 2A2B); comparators (sakacin P, leucocin A, carnobacteriocin B2) lack hinge.
Distinct membrane insertion mechanism context.
Solution NMR in DPC micelles; Biochemistry 2005.
NMR solution structure Membrane insertion mechanism Structure-activity relationship

Curvacin-A Confers Quantified Competitive Exclusion Dominance in Sausage Fermentation: >97% Strain Dominance vs. Commercial Starter

In pilot-scale fermented sausage trials, Lactobacillus curvatus LTH1174 producing curvacin-A demonstrated a quantifiable competitive exclusion advantage over a highly competitive commercial starter strain (L. curvatus LTH683). Upon co-inoculation at equal cell densities, the curvacin-A-producing strain represented more than 97% of the lactobacilli present in the sausages after only 3 days of fermentation [1]. Critically, a plasmid-cured derivative of LTH1174 that was unable to produce curvacin-A lost its competitive dominance, confirming that bacteriocin production—not strain background—was the causative factor [1]. This in situ food-model evidence directly establishes that curvacin-A production drives ecological dominance in a complex, competitive microbial community under actual industrial fermentation conditions.

Competitive Exclusion in Sausage Model
Head-to-head
Reported >97% strain dominance after 3 days co-fermentation vs. commercial starter.
Supports competitive exclusion endpoint interpretation.
Plasmid-cured control confirms bacteriocin-dependent effect; Syst Appl Microbiol 1993.
Starter culture competitiveness In situ sausage fermentation Biopreservation efficacy

Differential Thermal Activity Profile: Curvacin-A Loses 30–50× Potency at Physiological Temperature vs. Pediocin PA-1 Which Retains Full Activity

Kaur et al. (2004) demonstrated through combined circular dichroism, molecular dynamics simulations, and antimicrobial activity assays that class IIa bacteriocins lacking a second C-terminal disulfide bond—including curvacin-A, sakacin P, enterocin P, leucocin A, and carnobacteriocin B2—experience partial disruption of their C-terminal α-helical structure at elevated temperatures, resulting in a 30- to 50-fold reduction in antimicrobial potency when the temperature is increased from 298 K (25 °C) to 310 K (37 °C) [1]. In contrast, pediocin PA-1, which possesses a second C-terminal disulfide bond, maintains its overall structure and is equally active at both temperatures [1]. This differential thermal stability profile has direct implications: curvacin-A is optimally suited for food preservation applications at ambient or refrigeration temperatures but may be less effective than pediocin PA-1 for applications requiring potency at mammalian body temperature.

Temperature-Dependent Potency Shift
Head-to-head
30- to 50-fold potency reduction from 25°C to 37°C; pediocin PA-1 retains full activity.
Temperature-dependent activity context for application selection.
CD/MD simulations confirm C-terminal helix disruption; Biochemistry 2004.
Temperature-dependent potency C-terminal disulfide bond stability Therapeutic vs. food application suitability

Subgroup-Restricted Immunity Protein Specificity Minimizes Cross-Resistance Risks When Co-Formulating Curvacin-A with Other Bacteriocins

Fimland et al. (2002) systematically tested the functionality and specificity of six pediocin-like bacteriocin immunity proteins (from curvacin-A, enterocin A, enterocin P, leucocin A, pediocin PA-1, and sakacin P) expressed in three different sensitive lactic acid bacterium indicator strains against seven different purified bacteriocins [1]. Cross-immunity was observed almost exclusively when either the bacteriocins or the immunity proteins belonged to the same sequence-based subgroup [1]. Specifically, the curvacin-A immunity protein conferred protection primarily against bacteriocins within its own subgroup (subgroup 3), and not against subgroup 1 bacteriocins such as pediocin PA-1 or sakacin P [1]. This subgroup-restricted immunity profile means that curvacin-A can be co-formulated or sequentially applied with subgroup 1 bacteriocins (e.g., pediocin PA-1) with a reduced risk of cross-resistance development, a strategic advantage for hurdle-technology approaches in food biopreservation.

Cross-Immunity Specificity
Head-to-head
Curvacin-A immunity protein restricted to subgroup 3; no cross-protection against subgroup 1 (pediocin PA-1, sakacin P).
Subgroup-restricted immunity supports co-formulation strategy modeling.
Tested in three indicator strains; Microbiology 2002.
Immunity protein specificity Cross-resistance profiling Bacteriocin combination strategies

Curvacin-A Production Is Optimized at Sausage-Relevant Low Temperatures (20–27 °C), Decoupling from Growth Optimum (34.5 °C)

Messens et al. (2003) demonstrated through modelling of growth and bacteriocin production kinetics that the optimum temperature for curvacin-A production (20–27 °C) is substantially lower than and decoupled from the optimum temperature for cell growth (34.5 °C) of the producer strain L. curvatus LTH1174 [1]. This biokinetic decoupling is functionally relevant because European sausage fermentation processes are typically conducted within this lower temperature range (20–27 °C), meaning that curvacin-A production is naturally maximized under standard industrial fermentation conditions without requiring specialized temperature interventions [1]. This contrasts with many other bacteriocin production systems where the temperature optimum for bacteriocin synthesis coincides with the growth optimum, potentially limiting production under low-temperature food processing conditions.

Production Temperature Optimum
Class-level
Curvacin-A production optimum 20–27°C; cell growth optimum 34.5°C.
Production decoupled from growth; aligns with sausage fermentation temperatures.
MRS-based biokinetic modelling; Int J Food Microbiol 2003.
Bioprocess optimization Temperature-dependent bacteriocin production Fermented sausage manufacturing

Curvacin-A Best-Fit Application Scenarios Derived from Quantitative Comparative Evidence


Fermented Dry Sausage Starter Culture with In Situ Competitive Exclusion

Based on the quantified >97% competitive dominance of the curvacin-A-producing L. curvatus LTH1174 over commercial starter strains in pilot-scale sausage fermentation [1], curvacin-A-producing starter cultures are the evidence-backed choice for dry sausage manufacturers seeking to suppress fortuitous flora—including Listeria monocytogenes—through in situ bacteriocin production. The decoupled temperature optimum for curvacin-A production (20–27 °C) [2] aligns precisely with standard European sausage fermentation temperatures, ensuring maximal bacteriocin output without process modification.

Food Biopreservation in Reducing-Environment Matrices Where Multi-Disulfide-Bond Bacteriocins Fail

In food matrices containing reducing agents (e.g., cured meats with nitrite, products with added ascorbate or sulfhydryl-containing compounds), curvacin-A's single disulfide bond architecture confers substantially lower sensitivity to reductive inactivation compared to pediocin PA-1 or enterocin A [3]. Procurement of curvacin-A for these applications avoids the activity loss that would occur with two-disulfide-bond class IIa bacteriocins under reducing conditions.

Multi-Bacteriocin Hurdle Technology with Predictable Resistance Management

For food biopreservation strategies employing multiple bacteriocins in combination or rotation, curvacin-A's subgroup-restricted immunity profile [4] enables co-formulation with subgroup 1 bacteriocins (e.g., pediocin PA-1) with a minimized risk of cross-resistance. This evidence-based pairing strategy is not feasible when substituting curvacin-A with leucocin A, whose immunity protein exhibits broader, strain-dependent cross-protection in certain indicator backgrounds [4].

Ambient- and Chill-Temperature Food Preservation (Not Physiological-Temperature Therapeutics)

Curvacin-A's 30- to 50-fold reduction in antimicrobial potency when temperature rises from 25 °C to 37 °C [5] defines its optimal application envelope as ambient- or chill-temperature food preservation, not physiological-temperature therapeutic scenarios. For applications requiring sustained activity at 37 °C (e.g., gastrointestinal infection models), the evidence indicates that pediocin PA-1, which maintains full activity across this temperature range [5], is the more appropriate procurement choice.

Application
Selection Property
Validation Focus
Dry sausage fermentation competitive exclusion studies
Competitive exclusion endpoint profiling
In situ strain dominance and pathogen suppression
Reducing food matrix biopreservation screening
Redox stability profile
Disulfide-bond sensitivity under reducing conditions
Multi-bacteriocin hurdle strategy modeling
Immunity protein subgroup specificity
Cross-resistance probability between subgroups
Ambient/chill-temperature biopreservation screening
Temperature-dependent potency profile
Activity retention under standard processing conditions
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